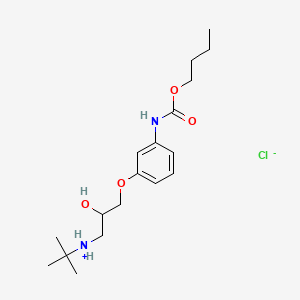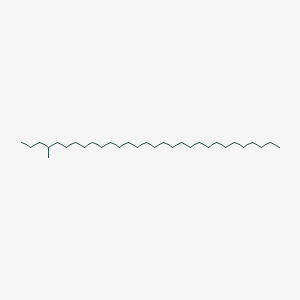
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a dihydronaphthalene core. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene typically involves the hydrogenation of 1,4-di-tert-butylnaphthalene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation without over-reduction of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is used as a precursor for the synthesis of more complex molecules. Its stability makes it a valuable intermediate in organic synthesis.
Biology
Medicine
There is limited direct application of this compound in medicine. its derivatives could be explored for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism by which (1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound donates electrons to the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved are primarily related to its chemical reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di-tert-butylbenzene: Similar in structure but lacks the dihydronaphthalene core.
1,4-Di-tert-butylcyclohexane: A fully saturated analog with different reactivity.
1,4-Di-tert-butyl-2,3-dihydronaphthalene: A closely related compound with slight structural differences.
Uniqueness
(1S,4S)-1,4-Di-tert-butyl-1,4-dihydronaphthalene is unique due to its specific stereochemistry and the presence of the dihydronaphthalene core. This gives it distinct reactivity and stability compared to its analogs.
Propiedades
Número CAS |
74877-15-9 |
|---|---|
Fórmula molecular |
C18H26 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
(1S,4S)-1,4-ditert-butyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C18H26/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12,15-16H,1-6H3/t15-,16-/m1/s1 |
Clave InChI |
JHPAZSHWWOZNCX-HZPDHXFCSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1C=C[C@H](C2=CC=CC=C12)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1C=CC(C2=CC=CC=C12)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
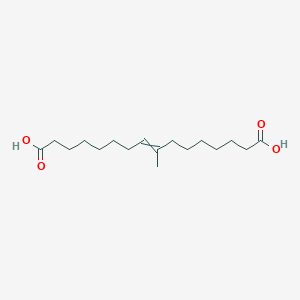
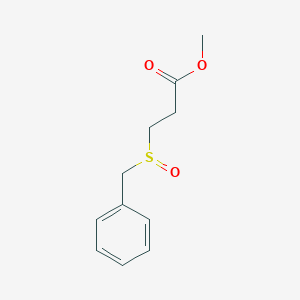

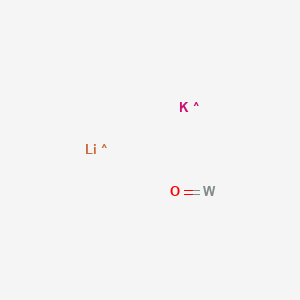
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
